

The Discovery and Development of GR 159897: A Technical Whitepaper

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 159897 is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by Glaxo Research and Development Ltd. in the mid-1990s, this compound emerged from research programs focused on identifying novel therapeutic agents for conditions mediated by tachykinin signaling, such as respiratory and gastrointestinal disorders, as well as anxiety. This technical guide provides a comprehensive overview of the discovery and preclinical development of **GR 159897**, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological and pathophysiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is prominently expressed in the smooth muscle of the respiratory and gastrointestinal tracts, as well as in certain regions of the central nervous system. Activation of the NK2 receptor is implicated in bronchoconstriction, gut motility, and anxiety-related behaviors.



The development of non-peptide antagonists for tachykinin receptors was a significant focus of pharmaceutical research in the late 20th century, aiming to overcome the poor pharmacokinetic properties of peptide-based ligands. **GR 159897**, with the chemical name (R)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, was identified as a highly potent and selective antagonist of the NK2 receptor. This document serves as a technical guide to the foundational preclinical research on **GR 159897**.

Discovery and Development History

GR 159897 was discovered and characterized by researchers at Glaxo Research and Development Ltd. in the United Kingdom during the mid-1990s. The primary research, published in 1995, positioned GR 159897 as a valuable tool for investigating the physiological and pathophysiological roles of NK2 receptor activation and as a potential therapeutic candidate. While the detailed internal history of the research program at Glaxo (now GlaxoSmithKline) is not publicly available, the published literature indicates a focus on developing orally active, non-peptide antagonists with high affinity and selectivity for the NK2 receptor. Subsequent research by the same group explored the anxiolytic-like properties of GR 159897, suggesting its potential utility in treating anxiety disorders. There is no publicly available information to suggest that GR 159897 progressed into human clinical trials.

Pharmacological Profile

The pharmacological profile of **GR 159897** has been characterized through a series of in vitro and in vivo studies, demonstrating its high affinity, selectivity, and functional antagonism at the NK2 receptor.

In Vitro Binding Affinity and Selectivity

Radioligand binding assays were conducted to determine the affinity of **GR 159897** for the NK2 receptor and its selectivity over other tachykinin receptors.[1]

Table 1: In Vitro Receptor Binding Affinities of GR 159897



Receptor	Species/Tissue Source	Radioligand	pKi
NK2	Human Ileum (transfected into CHO cells)	[3H]GR100679	9.5
NK2	Rat Colon Membranes	[3H]GR100679	10.0
NK1	Human (transfected into CHO cells)	Not Specified	5.3
NK3	Guinea Pig Cerebral Cortex	Not Specified	< 5

Data sourced from Beresford et al., 1995.[1]

In Vitro Functional Antagonism

The functional antagonist activity of **GR 159897** was assessed in an isolated tissue preparation.[1]

Table 2: In Vitro Functional Antagonist Activity of GR 159897

Preparation	Agonist	pA2
Guinea Pig Trachea	[Lys3,Gly8-R-gamma-lactam- Leu9]neurokinin A-(3-10) (GR64349)	8.7

Data sourced from Beresford et al., 1995.[1]

In Vivo Efficacy

The in vivo efficacy of **GR 159897** was demonstrated in a model of agonist-induced bronchoconstriction.[1]

Table 3: In Vivo Efficacy of GR 159897 against Agonist-Induced Bronchoconstriction



Animal Model	Agonist	GR 159897 Dose (i.v.)	Dose-Ratio	Duration of Action
Anaesthetised Guinea Pig	GR64349	0.12 mg/kg	28	3 hours

Data sourced from Beresford et al., 1995.[1]

Anxiolytic-like Activity

The potential anxiolytic effects of **GR 159897** were evaluated in established rodent and primate models of anxiety.

Table 4: Anxiolytic-like Activity of GR 159897

Animal Model	Route of Administration	Key Finding
Mouse Light-Dark Box	Subcutaneous	Dose-dependent increase in time spent in the light compartment
Marmoset Human Intruder Test	Subcutaneous	Increased time spent at the front of the cage during "threat"

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the available literature and standard pharmacological practices.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of **GR 159897** for the NK2 receptor.

Protocol:

Receptor Preparation:



- Human NK2 Receptors: Chinese Hamster Ovary (CHO) cells were stably transfected with the human ileum NK2 receptor. Membranes were prepared from these cells by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.
- Rat NK2 Receptors: Membranes were prepared from rat colon tissue by homogenization and differential centrifugation.

Binding Reaction:

- Membrane preparations were incubated with the NK2 receptor antagonist radioligand,
 [3H]cyclohexylcarbonyl-Gly-Ala-(D)Trp-Phe-NMe2 ([3H]GR100679), at a concentration close to its Kd.
- A range of concentrations of the unlabeled competitor, GR 159897, were included in the incubation mixture.
- The incubation was carried out in a suitable assay buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4) at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

Separation of Bound and Free Ligand:

- The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- The filters were washed rapidly with ice-cold buffer to remove unbound radioligand.

Quantification:

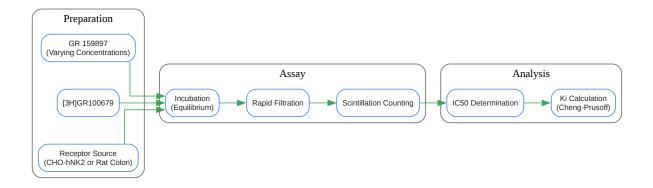
• The radioactivity retained on the filters was quantified by liquid scintillation counting.

Data Analysis:

 The concentration of GR 159897 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.



The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

Guinea Pig Trachea Contraction Assay

This functional assay was used to determine the antagonist potency (pA2) of GR 159897.

Protocol:

- Tissue Preparation:
 - Male guinea pigs were euthanized, and the tracheas were excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
 - The trachea was cut into rings, and the rings were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Tension Measurement:



- The tracheal rings were connected to isometric force transducers to record changes in tension.
- A resting tension of approximately 1 g was applied, and the tissues were allowed to equilibrate for at least 60 minutes.

Antagonist Incubation:

 GR 159897 was added to the organ baths at various concentrations and allowed to incubate with the tissue for a defined period (e.g., 30-60 minutes).

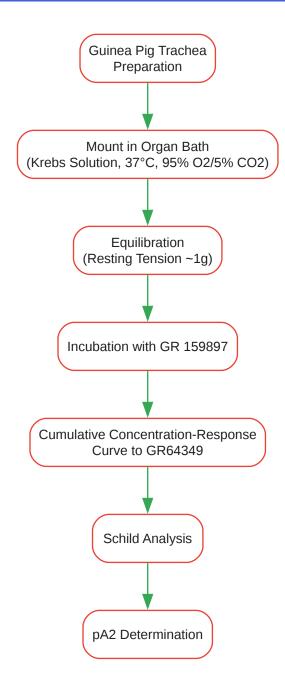
Agonist Challenge:

Cumulative concentration-response curves to the NK2 receptor agonist, [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349), were constructed in the absence and presence of different concentrations of GR 159897.

Data Analysis:

- The antagonist effect was quantified by determining the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
- A Schild plot was constructed by plotting the log (dose-ratio 1) against the log molar concentration of the antagonist.
- The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, was determined from the x-intercept of the Schild regression line.





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Guinea Pig Trachea Contraction Assay Workflow

Mechanism of Action

GR 159897 acts as a competitive antagonist at the tachykinin NK2 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, Neurokinin A, but does not activate the receptor. By occupying the binding site, **GR 159897** prevents NKA from binding and initiating the intracellular signaling cascade that leads to a physiological response. In



smooth muscle cells, this signaling pathway involves the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, ultimately resulting in muscle contraction.



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Competitive Antagonism at the NK2 Receptor

Conclusion

GR 159897 is a well-characterized, potent, and selective non-peptide antagonist of the tachykinin NK2 receptor. The preclinical data demonstrate its high affinity for the receptor, its ability to functionally antagonize agonist-induced effects in vitro, and its efficacy in an in vivo model of bronchoconstriction. Furthermore, early research suggested its potential as an anxiolytic agent. While its clinical development history is not apparent from the public record, **GR 159897** remains a significant tool compound for the investigation of NK2 receptor pharmacology and physiology. The detailed experimental protocols and compiled data within this guide provide a valuable resource for researchers in the field of tachykinin biology and drug discovery.

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References

• 1. The anxiolytic-like activity of GR159897, a non-peptide NK2 receptor antagonist, in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]



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